Methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate
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Overview
Description
Methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a bromine atom and a carboxylate group in its structure makes it a versatile compound for various chemical reactions and applications.
Mechanism of Action
Target of Action
Methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate is a derivative of 1,2,4-triazolo[1,5-a]pyridine . Compounds of this class have been found to exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .
Mode of Action
It is known that 1,2,4-triazolo[1,5-a]pyridine derivatives interact with their targets, leading to changes in the activity of these proteins . For instance, as JAK1 and JAK2 inhibitors, these compounds can interfere with the JAK-STAT signaling pathway, which is involved in various cellular processes, including cell growth, differentiation, and immune response .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those associated with its targets. For example, inhibition of JAK1 and JAK2 can disrupt the JAK-STAT signaling pathway, affecting the transcription of genes involved in immune response and cell proliferation .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. For instance, as a JAK1 and JAK2 inhibitor, this compound could potentially inhibit cell proliferation and modulate immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate involves the use of enaminonitriles and benzohydrazides under microwave conditions. This catalyst-free and additive-free method is eco-friendly and efficient. The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
Industrial production of this compound can be scaled up using the same microwave-mediated method. The reaction conditions involve using dry toluene as a solvent at 140°C. This method demonstrates good functional group tolerance and results in high yields .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Condensation Reactions: The carboxylate group can participate in condensation reactions to form esters or amides.
Oxidation and Reduction Reactions: The triazole ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Condensation Reactions: Reagents such as alcohols or amines in the presence of a dehydrating agent.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Substitution Reactions: Products include substituted triazolopyridines.
Condensation Reactions: Products include esters or amides.
Oxidation and Reduction Reactions: Products include oxidized or reduced triazolopyridines.
Scientific Research Applications
Methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used in the development of drugs targeting various biological pathways, including RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors.
Biological Research: It is utilized in studying cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Industrial Applications: It is used in the synthesis of light-emitting materials for OLED devices.
Comparison with Similar Compounds
Similar Compounds
8-Bromo-[1,2,4]triazolo[1,5-a]pyridine: Similar structure but lacks the carboxylate group.
1,2,4-Triazolo[1,5-a]pyridine-5-carbonitrile: Contains a nitrile group instead of a carboxylate group.
Uniqueness
Methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate is unique due to the presence of both a bromine atom and a carboxylate group, which enhances its reactivity and versatility in chemical reactions. This makes it a valuable compound in medicinal chemistry and industrial applications.
Properties
IUPAC Name |
methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)6-10-7-5(9)3-2-4-12(7)11-6/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEUEXGUVIIJAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2C=CC=C(C2=N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159811-45-6 |
Source
|
Record name | methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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